

Bexagliflozin: A Comprehensive Technical Guide on its Physicochemical Properties and Molecular Structure

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Compound of Interest

Compound Name: **Bexagliflozin**

Cat. No.: **B1666928**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. Approved for the treatment of type 2 diabetes mellitus, **bexagliflozin** effectively lowers blood glucose levels by promoting the excretion of glucose in the urine. This technical guide provides an in-depth overview of the physicochemical properties and molecular structure of **bexagliflozin**, offering valuable data and methodologies for researchers and professionals in the field of drug development.

Physicochemical Properties

Bexagliflozin is a white to off-white crystalline solid.^[1] A comprehensive summary of its key physicochemical properties is presented in the tables below. These properties are crucial for understanding the drug's behavior in biological systems and for the development of suitable pharmaceutical formulations.

General and Chemical Properties

Property	Value	Source(s)
IUPAC Name	(2S,3R,4R,5S,6R)-2-[4-chloro-3-({4-[2-(cyclopropoxy)ethoxy]phenyl}methyl)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol	[1] [2]
Chemical Formula	C ₂₄ H ₂₉ ClO ₇	[1] [2]
Molecular Weight	464.94 g/mol	[1] [2]
CAS Number	1118567-05-7	[2]
Physical Form	White to off-white crystalline solid	[1]

Physicochemical Data

Property	Value	Source(s)
Melting Point	31 °C (DSC onset, pure compound) 151 ± 1 °C (DSC onset, crystalline complex DM)	[3]
Boiling Point (Predicted)	671.0 ± 55.0 °C	[4]
pKa (Predicted)	13.23 ± 0.70	[4]
logP (XLogP3-AA)	2.4	[5]
Water Solubility	Slightly soluble	[5] [6]
Solubility in other solvents	Soluble in DMSO (100.0 mg/mL)	[4]

Molecular Structure

Bexagliflozin is a C-glycosyl compound, meaning a glucose moiety is attached to an aglycone through a carbon-carbon bond. This structural feature confers greater stability against enzymatic cleavage compared to O-glycosides. The molecule possesses a complex

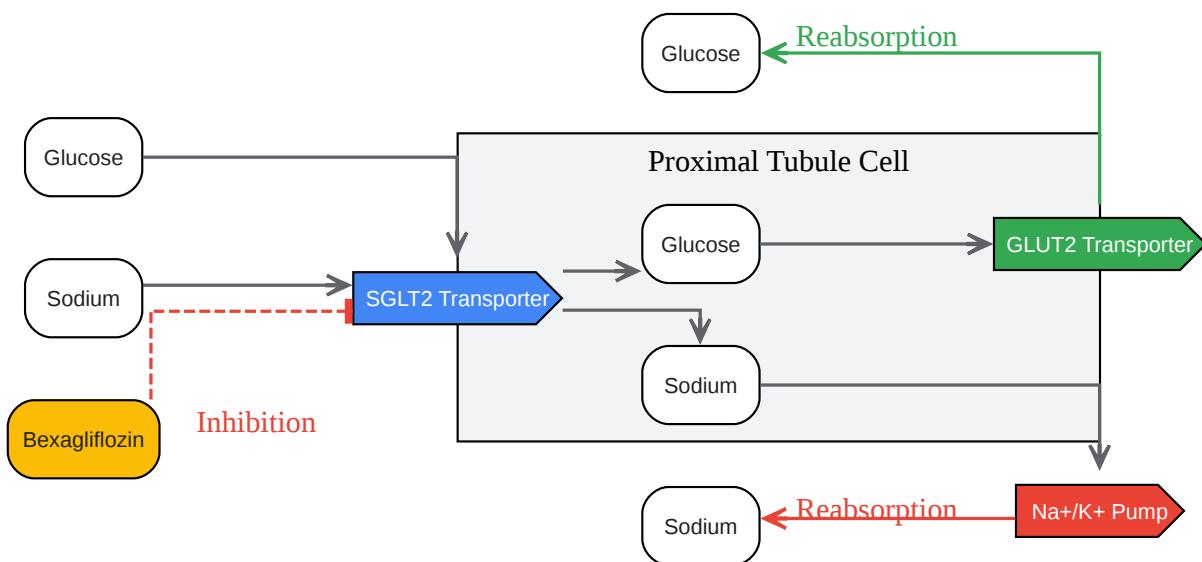
stereochemistry with five chiral centers within its glucose-like ring, leading to its specific three-dimensional conformation which is crucial for its selective binding to the SGLT2 transporter.[7]

The structure of **bexagliflozin** includes several key functional groups:

- A glucose moiety, which mimics the natural substrate of SGLT2.
- A 4-chloro-3-benzylphenyl group, which forms the aglycone portion.
- A cyclopropyloxyethoxy tail, which contributes to the overall lipophilicity and binding affinity of the molecule.

Mechanism of Action: SGLT2 Inhibition

Bexagliflozin exerts its therapeutic effect by selectively inhibiting the SGLT2 protein located in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, **bexagliflozin** prevents glucose from being reabsorbed back into the bloodstream and promotes its excretion in the urine. This glucosuric effect leads to a reduction in plasma glucose levels, thereby improving glycemic control in patients with type 2 diabetes.



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Caption: Mechanism of SGLT2 Inhibition by **Bexagliflozin**.

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of **bexagliflozin**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard pharmacopeial technique for this determination.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **bexagliflozin** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
- Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath and a means of observing the sample is used.
- Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
- Determination: The temperature at which the substance first begins to liquefy and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining the pKa of a substance.

Methodology:

- Solution Preparation: A solution of **bexagliflozin** of known concentration is prepared in a suitable solvent system (e.g., a co-solvent mixture for poorly water-soluble compounds). The ionic strength of the solution is maintained constant using an electrolyte like KCl.

- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
- pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.

logP Determination (Shake Flask Method - OECD 107)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake flask method is a classical and reliable technique for its determination.

Methodology:

- System Preparation: A two-phase system of n-octanol and water is prepared and mutually saturated.
- Partitioning: A known amount of **bexagliflozin** is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The funnel is shaken vigorously to allow for the partitioning of **bexagliflozin** between the two phases until equilibrium is reached.
- Phase Separation: The two phases are allowed to separate completely.
- Concentration Analysis: The concentration of **bexagliflozin** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of **bexagliflozin** in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Water Solubility Determination (Flask Method - OECD 105)

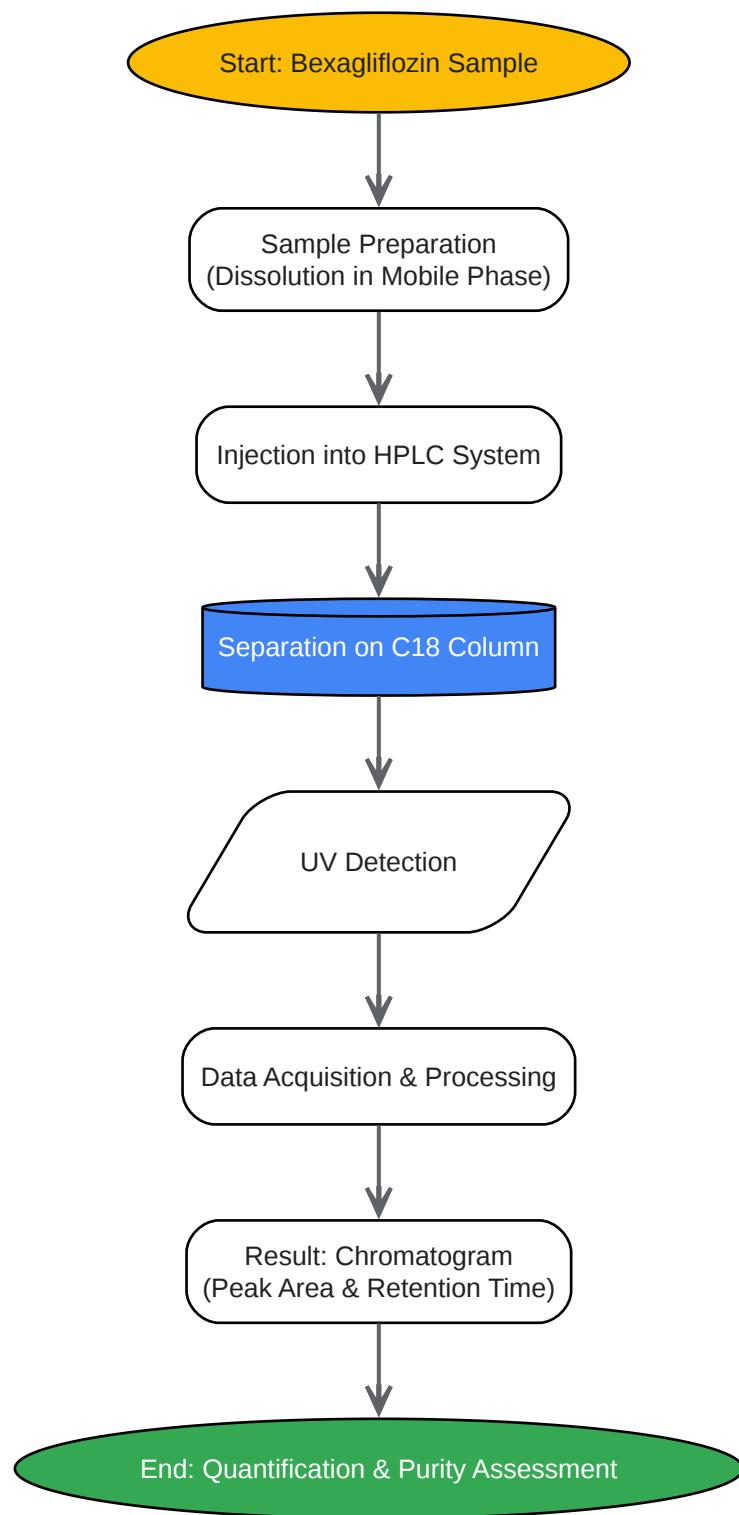
Water solubility is a fundamental property that influences a drug's absorption and bioavailability. The flask method is a straightforward approach for determining the solubility of a substance in water.

Methodology:

- Sample Addition: An excess amount of solid **bexagliflozin** is added to a known volume of water in a flask.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.
- Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
- Concentration Analysis: The concentration of **bexagliflozin** in the clear, saturated aqueous solution is determined using a validated analytical method (e.g., HPLC).
- Solubility Value: The determined concentration represents the water solubility of **bexagliflozin** at the specified temperature.

Analytical Method Workflow: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used analytical technique for the identification, quantification, and purity assessment of pharmaceutical compounds like **bexagliflozin**.



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Caption: General Workflow for RP-HPLC Analysis of **Bexagliflozin**.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties and molecular structure of **bexagliflozin**. The tabulated data, structural information, and detailed experimental protocols offer a valuable resource for scientists and researchers involved in the study and development of this important antidiabetic agent. A thorough understanding of these fundamental characteristics is essential for optimizing formulation strategies, ensuring quality control, and advancing the therapeutic application of **bexagliflozin**.

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